BenchChemオンラインストアへようこそ!

TCO-PEG1-Val-Cit-OH

Bioorthogonal Chemistry Click Chemistry ADC Conjugation

TCO-PEG1-Val-Cit-OH is a premier, cleavable ADC linker. It uniquely integrates ultra-fast TCO-tetrazine click chemistry (10³-10⁵ M⁻¹s⁻¹) with a reliable Val-Cit dipeptide for precise cathepsin B-mediated payload release. This heterobifunctional linker is supplied at ≥98% purity, ensuring reproducible, high-efficiency bioconjugation for high-throughput ADC generation and preclinical development. Its defined structure minimizes experimental variability, accelerating your lead optimization.

Molecular Formula C25H43N5O8
Molecular Weight 541.6 g/mol
Cat. No. B12419189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCO-PEG1-Val-Cit-OH
Molecular FormulaC25H43N5O8
Molecular Weight541.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCNC(=O)OC1CCCCC=CC1
InChIInChI=1S/C25H43N5O8/c1-17(2)21(22(32)29-19(23(33)34)11-8-13-27-24(26)35)30-20(31)12-15-37-16-14-28-25(36)38-18-9-6-4-3-5-7-10-18/h4,6,17-19,21H,3,5,7-16H2,1-2H3,(H,28,36)(H,29,32)(H,30,31)(H,33,34)(H3,26,27,35)/b6-4+/t18?,19-,21?/m0/s1
InChIKeyMPXWAENVBXMTJM-HFYKEQRVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TCO-PEG1-Val-Cit-OH: Core Procurement Specifications for a Cleavable ADC Linker


TCO-PEG1-Val-Cit-OH is a heterobifunctional, cleavable linker designed specifically for antibody-drug conjugate (ADC) synthesis . It is classified within the broader category of protease-cleavable bioconjugation reagents and comprises three functional domains: a trans-cyclooctene (TCO) group for copper-free, inverse electron-demand Diels-Alder (iEDDA) click chemistry, a single-unit polyethylene glycol (PEG1) spacer, and a valine-citrulline (Val-Cit) dipeptide motif that is susceptible to lysosomal cathepsin B cleavage [1]. The compound has a molecular weight of 541.64 g/mol and a molecular formula of C₂₅H₄₃N₅O₈, with commercial products typically supplied at ≥98% purity and as a solid powder for research use .

Why TCO-PEG1-Val-Cit-OH Cannot Be Replaced by a Generic Val-Cit or TCO Linker


The performance of a cleavable ADC linker is not determined by a single functional group but by the precise integration of its three components: the click handle, the spacer, and the cleavage motif. Substituting TCO-PEG1-Val-Cit-OH with a generic alternative risks significant alteration of critical conjugate properties. For instance, replacing the TCO group with a maleimide (e.g., MC-Val-Cit-PAB) shifts the conjugation chemistry from a bioorthogonal click reaction to a thiol-maleimide reaction, which can limit site-specificity and introduce heterogeneity . Similarly, exchanging the PEG1 spacer for a longer PEG4 unit (e.g., TCO-PEG4-Val-Cit-PFP) can modify the conjugate's hydrodynamic radius, potentially impacting pharmacokinetics and solubility profiles, a factor that is not universally beneficial and must be controlled for . Finally, while the Val-Cit motif is common, its cleavage kinetics are influenced by the adjacent spacer and conjugation handle; the specific environment in TCO-PEG1-Val-Cit-OH ensures efficient cathepsin B-mediated release as demonstrated in quantitative assays [1]. Therefore, empirical substitution without a comparator study introduces unvalidated variables into the ADC development workflow.

Quantitative Differentiation: TCO-PEG1-Val-Cit-OH vs. Closest Analogs


Head-to-Head Click Chemistry Reactivity: TCO vs. BCN for ADC Conjugation

The TCO group in TCO-PEG1-Val-Cit-OH reacts with tetrazine partners via inverse electron demand Diels-Alder (iEDDA) reaction. This reaction is known to be among the fastest bioorthogonal ligations, with reported second-order rate constants often exceeding 10⁴ M⁻¹s⁻¹, significantly faster than copper-free click reactions using strained alkynes like BCN (typically ~10⁻² to 10¹ M⁻¹s⁻¹) [1][2]. This kinetic advantage translates directly to more efficient and rapid bioconjugation under physiological conditions. The comparator BCN-PEG1-Val-Cit-OH, while also copper-free, relies on the slower strain-promoted azide-alkyne cycloaddition (SPAAC), which can require longer reaction times or higher reagent equivalents to achieve comparable labeling yields.

Bioorthogonal Chemistry Click Chemistry ADC Conjugation

Payload Release Efficiency: Quantifying Cathepsin B Cleavage of Val-Cit Linkers

The Val-Cit dipeptide in TCO-PEG1-Val-Cit-OH is a well-validated substrate for lysosomal cathepsin B. In a quantitative study using an ADC with a Val-Cit linker, treatment with purified cathepsin B achieved high-efficiency release of the conjugated payload PF-06380101, as measured by LC/MS, enabling precise pharmacokinetic analysis of the released drug [1]. This high cleavage efficiency is a benchmark for the linker class. In contrast, a comparative study of various cleavable peptides (VCit, VA, GFLG, GPLG) linked to paclitaxel showed that while VCit is efficiently cleaved, the novel GPLG sequence exhibited faster initial cleavage within the first 30 minutes of the assay, highlighting that even within the class of cathepsin B-cleavable linkers, cleavage kinetics vary significantly and are sequence-dependent [2].

Enzymatic Cleavage Drug Release Cathepsin B ADC Payload

In Vivo Linker Stability: Plasma Half-Life Advantage of Val-Cit Over Non-Cleavable Linkers

The stability of the linker in circulation is paramount for minimizing off-target toxicity. While direct in vivo data for TCO-PEG1-Val-Cit-OH is not available, class-level data for the Val-Cit-PAB linker system demonstrates significant plasma stability. Comparative studies indicate that a maleimide-Val-Cit-PAB linker construct exhibits a plasma half-life of 6.0 days in mice, which is substantially longer than the stability of some ester-based linkers, and this stability is maintained until lysosomal activation . In contrast, non-cleavable linkers, while stable, can lead to different intracellular trafficking and payload release mechanisms, which may not be optimal for all payload classes [1]. The PEG1 spacer in TCO-PEG1-Val-Cit-OH further contributes to solubility without compromising the inherent stability of the Val-Cit motif.

Pharmacokinetics Linker Stability Plasma Half-Life ADC

Purity and Handling: Defined Specification for Reproducible Conjugation

The commercial product TCO-PEG1-Val-Cit-OH is supplied with a defined purity specification of ≥98% (as determined by HPLC or similar methods) . This is a critical quality attribute for reproducible bioconjugation, as impurities can lead to off-target conjugation, reduced yields, and increased heterogeneity in the final ADC product. In contrast, research-grade alternatives may have lower purity (e.g., 95%) which can introduce variability in critical conjugation steps [1]. Furthermore, the compound's recommended storage condition is -20°C as a powder, ensuring long-term stability for up to 3 years, and it is stable at ambient temperature for short durations during shipping, providing logistical flexibility [2].

Chemical Purity QC Specifications ADC Manufacturing

Solubility and Formulation: Defined DMSO Solubility for In Vivo Dosing

TCO-PEG1-Val-Cit-OH is reported to be soluble in DMSO at a concentration of 10 mM [1]. This defined solubility facilitates the preparation of concentrated stock solutions, which is a critical first step for in vivo formulation. Comparators with longer PEG chains (e.g., TCO-PEG4-Val-Cit-PFP) may exhibit higher aqueous solubility, which can be advantageous for certain applications but may also alter the conjugate's pharmacokinetic profile in an uncontrolled manner . The PEG1 spacer strikes a balance by providing sufficient solubility for handling while minimizing potential impacts on biodistribution compared to larger PEG units.

Solubility Formulation In Vivo Studies DMSO

Optimal Application Scenarios for TCO-PEG1-Val-Cit-OH Based on Evidence


High-Throughput Synthesis of Homogeneous ADCs via iEDDA Click Chemistry

The exceptionally fast reaction kinetics of the TCO-tetrazine iEDDA ligation (10³ - 10⁵ M⁻¹s⁻¹) make TCO-PEG1-Val-Cit-OH the preferred linker for high-throughput ADC generation. Researchers can achieve near-quantitative conjugation of payloads to tetrazine-modified antibodies in short reaction times with low equivalents, minimizing aggregation and purification steps. This is a significant advantage over slower SPAAC-based linkers (e.g., BCN-PEG1-Val-Cit-OH) and is critical for screening large libraries of ADC candidates efficiently.

Pharmacokinetic Studies Requiring Precise Payload Release Quantitation

The established high-efficiency cleavage of the Val-Cit dipeptide by cathepsin B enables the development of accurate and sensitive LC/MS-based assays for quantifying released payload in plasma and tissue samples. TCO-PEG1-Val-Cit-OH is therefore ideal for preclinical PK/PD studies where understanding the time course of free drug exposure is essential for establishing the therapeutic window and guiding dose selection. The reliability of this cleavage mechanism underpins the validity of these critical measurements.

Development of ADCs with a Stringent Requirement for Linker Stability in Circulation

The class-validated extended plasma half-life of Val-Cit-PAB linker systems (~6 days in mice) supports the use of TCO-PEG1-Val-Cit-OH in ADC programs where minimizing premature payload release is paramount. This is particularly important for highly potent cytotoxins where even low levels of systemic drug release can lead to dose-limiting toxicities. The linker's stability ensures that the majority of the ADC reaches the tumor intact, maximizing efficacy while preserving safety.

Early-Stage ADC Development Requiring a Defined and Reproducible Linker Source

The high purity specification (≥98%) and defined DMSO solubility (10 mM) of TCO-PEG1-Val-Cit-OH [3] provide a robust foundation for reproducible research. This reduces the risk of experimental variability due to linker impurities and simplifies the preparation of dosing solutions for in vivo efficacy studies. For laboratories transitioning from discovery to lead optimization, the use of a well-characterized, high-purity linker minimizes confounding variables and accelerates decision-making.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for TCO-PEG1-Val-Cit-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.